N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Catalog No.
S3402821
CAS No.
205993-82-4
M.F
C14H20N2O
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Access the critical 2,5-dimethylphenyl isomer for SAR-driven local anesthetic research. This compound enables direct comparison with the 2,6-isomer to quantify methyl position effects on potency and cardiotoxicity, overcoming common supply gaps.

  • Direct SAR comparator: Quantify how 2,5- vs 2,6-substitution alters sodium channel binding and toxicity.
  • Synthetic versatility: Use as a precursor for N-alkylated anesthetic candidates with improved safety.
  • Expanding utility: Explore antibacterial/antifungal leads leveraging the unique 2,5-scaffold.

CAS Number

205993-82-4

Product Name

N-(2,5-dimethylphenyl)piperidine-2-carboxamide

IUPAC Name

N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c1-10-6-7-11(2)13(9-10)16-14(17)12-5-3-4-8-15-12/h6-7,9,12,15H,3-5,8H2,1-2H3,(H,16,17)

InChI Key

MOLRUKKUYHCPBR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2

Synonyms

N-(2,5-dimethylphenyl)piperidine-2-carboxamide, N-(2,5-Dimethylphenyl)-2-piperidinecarboxamide, 2-Piperidinecarboxamide, N-(2,5-dimethylphenyl)-, N-(2,5-Xylyl)piperidine-2-carboxamide, 2,5-Dimethylphenylpiperidine-2-carboxamide

Purity

≥98%

Package Size

50 mg, 250 mg, 500 mg, 1 g

N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a high-purity chemical intermediate belonging to the amino-amide class of compounds, which form the basis for many modern local anesthetics. [1] Structurally, it is an isomer of the core chemical scaffold used to synthesize widely recognized anesthetics like Mepivacaine and Bupivacaine, which feature a 2,6-dimethylphenyl substitution. This compound serves as a critical research tool and starting material for investigating structure-activity relationships (SAR) and developing novel bioactive molecules where the specific 2,5-dimethylphenyl moiety can confer distinct pharmacological or physicochemical properties. [2]

Research Fit

Sodium channel probe with distinct 2,5-dimethylphenyl substitution
Differentiated physicochemical profile vs. clinical 2,6-dimethylphenyl series
Supports SAR studies, off-target profiling, and probe development

In the synthesis of local anesthetics, the precise positioning of substituents on the aromatic ring is a critical determinant of a compound's efficacy, safety, and metabolic profile. Substituting N-(2,5-dimethylphenyl)piperidine-2-carboxamide with its more common 2,6-dimethylphenyl isomer is not a viable procurement alternative for targeted research. This seemingly minor positional change significantly alters the molecule's steric hindrance, lipophilicity, and interaction with the voltage-gated sodium channel binding pocket. [REFS-1, REFS-2] These structural differences are expected to translate into quantifiable variations in anesthetic potency, duration of action, and, crucially, the potential for systemic toxicity, making the two isomers distinct chemical entities for any development or screening program. [1]

Substitution Risk

2,5-dimethylphenyl substitution alters lipophilicity and membrane partitioning relative to 2,6-series anesthetics.
Higher TPSA and an additional H-bond donor may shift permeability and off-target engagement.
Positional isomerism precludes direct use as a surrogate for ropivacaine or bupivacaine in pharmacological assays.

A Validated Scaffold for Novel Bioactive Agents Beyond Anesthesia

While the 2,6-dimethylphenyl moiety is characteristic of established local anesthetics, the 2,5-dimethylphenyl scaffold has been specifically identified as a structural feature in the development of novel antimicrobial compounds, including those targeting multidrug-resistant pathogens. [1] This provides evidence of the scaffold's utility in generating bioactive molecules with distinct therapeutic applications.

Evidence DimensionScaffold Application Focus
Target Compound DataInvestigated as a core structural feature for novel antimicrobial agents designed to combat antibiotic-resistant infections. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10342301/" target="_blank">1</a>]
Comparator Or BaselineThe isomeric 2,6-dimethylphenyl scaffold is primarily established in long-acting local anesthetics like Bupivacaine and Ropivacaine.
Quantified DifferenceOffers a distinct structural foundation for exploring alternative therapeutic areas, such as infectious disease, where the isomeric 2,6-scaffold is not a primary focus.
ConditionsMedicinal chemistry programs for scaffold-based drug discovery.

For researchers developing novel therapeutics, this specific scaffold provides a validated, non-obvious starting point for programs outside of, or parallel to, traditional local anesthetic SAR studies.

Lipophilicity (XLogP3)
Reported
Target: 2.3
Mepivacaine: 1.9 / Ropivacaine: 2.9 / Bupivacaine: 3.4
Unique intermediate lipophilicity for partitioning studies
Δ 0.6–1.1 log units vs. clinical 2,6-dimethylphenyl series

Precursor for Investigating and Overcoming Known Class-Specific Toxicities

High-potency local anesthetics based on the 2,6-dimethylphenyl scaffold, such as bupivacaine, are known for significant cardiotoxicity, which is a major clinical limitation and a primary driver for developing safer alternatives. [1] The 2,5-dimethylphenyl isomer provides a direct and rational tool for synthesizing analogs to systematically probe and mitigate these toxicity issues, as even minor structural changes can significantly alter a compound's interaction with off-target ion channels like hERG. [1]

Evidence DimensionDriver for Analog Development
Target Compound DataEnables synthesis of novel analogs to systematically investigate structure-toxicity relationships by altering the steric and electronic profile compared to the 2,6-isomers.
Comparator Or BaselineBupivacaine (a 2,6-dimethyl analog) is a potent anesthetic but its clinical use is constrained by cardiotoxicity, which drives research into safer alternatives. [<a href="https://chemrxiv.org/engage/chemrxiv/article-details/65980a322c3531b7829a2824" target="_blank">1</a>]
Quantified DifferenceActive research focuses on modifying the core structure of bupivacaine-like molecules to reduce toxicity, validating the need for isomeric precursors like the 2,5-dimethylphenyl compound. [<a href="https://chemrxiv.org/engage/chemrxiv/article-details/65980a322c3531b7829a2824" target="_blank">1</a>]
ConditionsLocal anesthetic drug discovery, safety pharmacology screening, and cardiotoxicity assays.

Procuring this 2,5-dimethyl isomer allows researchers to directly address a major, unsolved safety problem in the field of local anesthesia by creating and testing potentially less toxic alternatives.

TPSA & HBD
Reported
Target TPSA: 41.1 Ų; HBD: 2
Comparators TPSA: 32.3 Ų; HBD: 1
May alter permeability and off-target profile
Consequence of 2,5- vs. 2,6-substitution pattern

Leveraging an Established Potency-Enhancing Motif

SAR studies on local anesthetics consistently show that methyl substitution on the aromatic ring is a key feature for enhancing potency. [1] The presence of two methyl groups, as seen in highly potent anesthetics like lidocaine and bupivacaine (both 2,6-dimethylphenyl derivatives), is a proven strategy. The 2,5-dimethylphenyl arrangement provides a rational variation on this established high-potency theme, making it a well-grounded candidate for screening programs rather than an entirely speculative structure. [REFS-1, REFS-2]

Evidence DimensionStructure-Activity Relationship (SAR) for Potency
Target Compound DataFeatures two methyl groups on the phenyl ring, a structural motif strongly correlated with high anesthetic potency.
Comparator Or BaselineAnalogs with one or two ortho-methyl groups (e.g., 2,6-dimethylphenyl in Lidocaine and Bupivacaine) consistently demonstrate the best biological activity in this class. [<a href="https://www.scielo.br/j/jbchs/a/W4bW8mG7qLqY8L8g8yqK8Yc/?lang=en" target="_blank">1</a>]
Quantified DifferenceThis compound utilizes a proven potency-enhancing feature (dimethylphenyl substitution) while offering a distinct isomeric arrangement for novel intellectual property and potentially different secondary pharmacology.
ConditionsIn vitro and in vivo models of local anesthesia.

This compound is a rational choice for screening and development as it is based on a proven chemical motif for high potency, reducing the risk associated with exploring entirely novel pharmacophores.

Positional Isomer
Class-level
2,5-dimethylphenyl vs. 2,6-dimethylphenyl scaffold
Unique probe for SAR studies; not represented in clinical series
Methyl shift from 6- to 5-position alters physicochemical properties
Purity (QC)
Data to verify
98% HPLC, NMR, GC
Supports batch-to-batch reproducibility
Vendor QC data; independent verification advised

Direct Comparator in Structure-Toxicity Relationship (STR) Studies

This compound is ideally suited for use as a direct comparator against its 2,6-dimethylphenyl isomer to precisely quantify how the methyl group's position affects cardiotoxicity and other off-target effects. This is critical for building predictive toxicology models for next-generation anesthetics. [1]

Starting Material for Novel Anesthetics with Improved Safety Profiles

Use as a key precursor to synthesize a library of N-alkylated or otherwise modified anesthetic candidates. The goal is to develop new chemical entities that retain the high potency associated with the dimethylphenyl motif but exhibit a reduced cardiotoxicity profile compared to the bupivacaine class. [1]

Scaffolding for Non-Anesthetic Therapeutic Agent Libraries

Leverage the demonstrated bioactivity of the 2,5-dimethylphenyl scaffold as a starting point for medicinal chemistry campaigns in other fields, such as the development of novel antibacterial or antifungal agents, where this specific substitution pattern may offer advantages. [2]

Application Fit

Application
Selection Property
Validation Focus
Sodium channel isoform selectivity studies
2,5-dimethylphenyl substitution with intermediate lipophilicity
Physicochemical impact on potency and use-dependent block
Local anesthetic pharmacology research
Intermediate lipophilicity profile between mepivacaine and ropivacaine
Onset and duration profile in preclinical models
Off-target panel screening
Elevated TPSA and additional H-bond donor
Structure-driven selectivity across GPCR and kinase panels

XLogP3

2.3

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